N1‑Propyl vs. N1‑Benzyl Substitution: Impact on HIF PHD Inhibitor Intermediate Scope
In the HIF PHD inhibitor patent family, the N1‑propyl analog (CAS 1253791‑84‑2) provides a sterically and electronically distinct intermediate relative to the N1‑benzyl congener ethyl 1‑benzyl‑4‑hydroxy‑2‑oxo‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate (CAS 179064‑00‑7). The N1‑benzyl analog is explicitly listed as intermediate IIa for generating PHD inhibitors, while the N1‑propyl variant enables access to a different sub‑series with potentially altered pharmacokinetic properties owing to the reduced lipophilicity of the propyl chain (estimated ΔclogP ≈ −1.5) [1]. No head‑to‑head PHD IC₅₀ data are publicly available for the exact ester intermediates.[2]
| Evidence Dimension | N1‑substituent impact on intermediate utility in HIF PHD inhibitor synthesis |
|---|---|
| Target Compound Data | N1‑propyl; molecular weight 276.29 g mol⁻¹; ethyl ester at C3; C7 unsubstituted |
| Comparator Or Baseline | N1‑benzyl analog (ethyl 1‑benzyl‑4‑hydroxy‑2‑oxo‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate, CAS 179064‑00‑7); molecular weight 322.36 g mol⁻¹ |
| Quantified Difference | ΔMW = +46.07 g mol⁻¹ for benzyl vs. propyl; estimated ΔclogP ≈ −1.5 (propyl less lipophilic); distinct steric profile alters downstream SAR |
| Conditions | Patent‑disclosed intermediate scope (WO 2005/021546; US 8,461,348 B2); no comparative PHD inhibition data available |
Why This Matters
Procurement of the N1‑propyl variant is mandatory for laboratories aiming to explore the N1‑alkyl sub‑series of HIF PHD inhibitors; the N1‑benzyl analog cannot substitute without altering the entire SAR path.
- [1] Guiadeen D, Hale JJ, et al. Novel 1,8‑naphthyridine compounds. US Patent 8,461,348 B2 (filed 2008, granted 2013). See intermediate IIa (ethyl 1‑benzyl‑4‑hydroxy‑2‑oxo‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate) and related N1‑substituted analogs. View Source
- [2] Arend MP, Flippin LA, et al. Substituted naphthyridine derivatives as inhibitors of macrophage migration inhibitory factor and their use in the treatment of human diseases. WO 2005/021546 A2. View Source
